

Physicochemical Properties of Risperidone Mesylate: An In-depth Technical Guide for Researchers

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Compound of Interest

Compound Name: *Risperidone mesylate*

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Risperidone Mesylate**, intended for researchers, scientists, and drug development professionals. This document summarizes essential quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to support ongoing research and development efforts.

Introduction

Risperidone, an atypical antipsychotic, is a selective monoaminergic antagonist with high affinity for serotonin Type 2 (5-HT₂) and dopamine Type 2 (D₂) receptors.^{[1][2]} It is primarily used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autistic disorder.^[1] The mesylate salt of risperidone is often utilized to improve the aqueous solubility of the otherwise sparingly soluble risperidone base.^[3] Understanding the distinct physicochemical properties of **Risperidone Mesylate** is crucial for formulation development, analytical method development, and predicting its pharmacokinetic and pharmacodynamic behavior.

Physicochemical Properties

The following tables summarize the key physicochemical properties of both Risperidone (base) and its mesylate salt. Data for the mesylate form is specifically noted where available.

Table 1: General and Physical Properties

Property	Risperidone Base	Risperidone Mesylate	Source(s)
Chemical Structure	3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one	3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one methanesulfonate	[1][4]
Molecular Formula	C ₂₃ H ₂₇ FN ₄ O ₂	C ₂₃ H ₂₇ FN ₄ O ₂ · CH ₄ SO ₃	[4]
Molecular Weight	410.49 g/mol	506.58 g/mol	[4]
Appearance	White to slightly beige powder	Crystalline solid	[5]
Melting Point	169-173 °C	Data not explicitly available; may exist as a hydrate[3]	[6][7]

Table 2: Solubility and Partitioning Properties

Property	Risperidone Base	Risperidone Mesylate	Source(s)
Aqueous Solubility	Practically insoluble (approx. 5 µg/mL at 37°C)	≥ 10 mg/mL, typically 20-200 mg/mL	[3][8]
Solubility in Organic Solvents	Soluble in methanol and 0.1 N HCl; freely soluble in methylene chloride. Soluble in DMSO (~2 mg/mL) and ethanol (~0.3 mg/mL).	Data not explicitly available	[5][9]
pKa (Strongest Basic)	8.24 - 8.76	Data not explicitly available; expected to be similar to the base	[10][11]
logP (Octanol/Water)	2.63 - 3.50	Data not explicitly available; may differ from the base due to salt form	[3][11]

Experimental Protocols

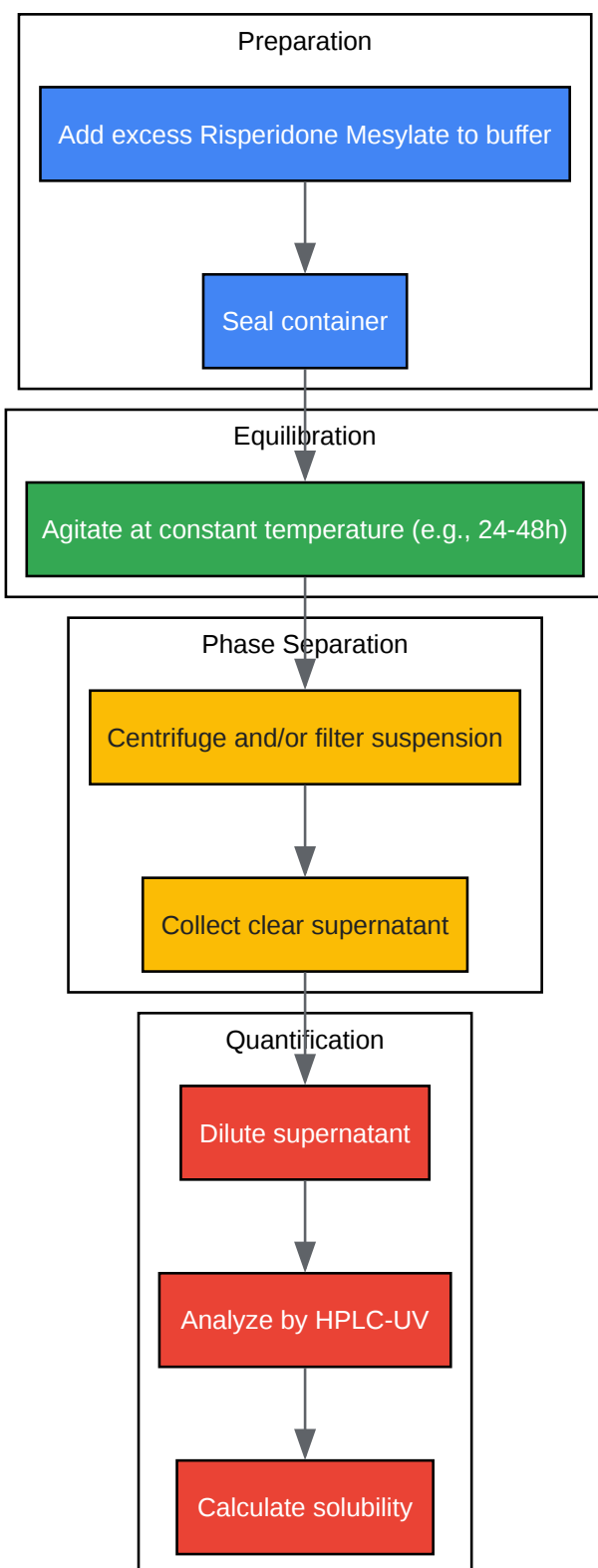
Detailed methodologies for determining key physicochemical parameters are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and equipment.

Determination of Aqueous Solubility (Shake-Flask Method)

This method is considered the gold standard for determining equilibrium solubility.[12]

Methodology:

- **Preparation of Saturated Solution:** Add an excess amount of **Risperidone Mesylate** to a known volume of purified water or a relevant buffer system (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container (e.g., glass vial).
- **Equilibration:** Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by taking measurements at different time points until the concentration plateaus.[\[13\]](#)
- **Phase Separation:** After equilibration, cease agitation and allow the suspension to settle. Separate the solid and liquid phases by centrifugation and/or filtration through a low-binding membrane filter (e.g., 0.22 µm PVDF).
- **Quantification:** Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of **Risperidone Mesylate** in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[10\]](#)[\[14\]](#)
- **Calculation:** Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.



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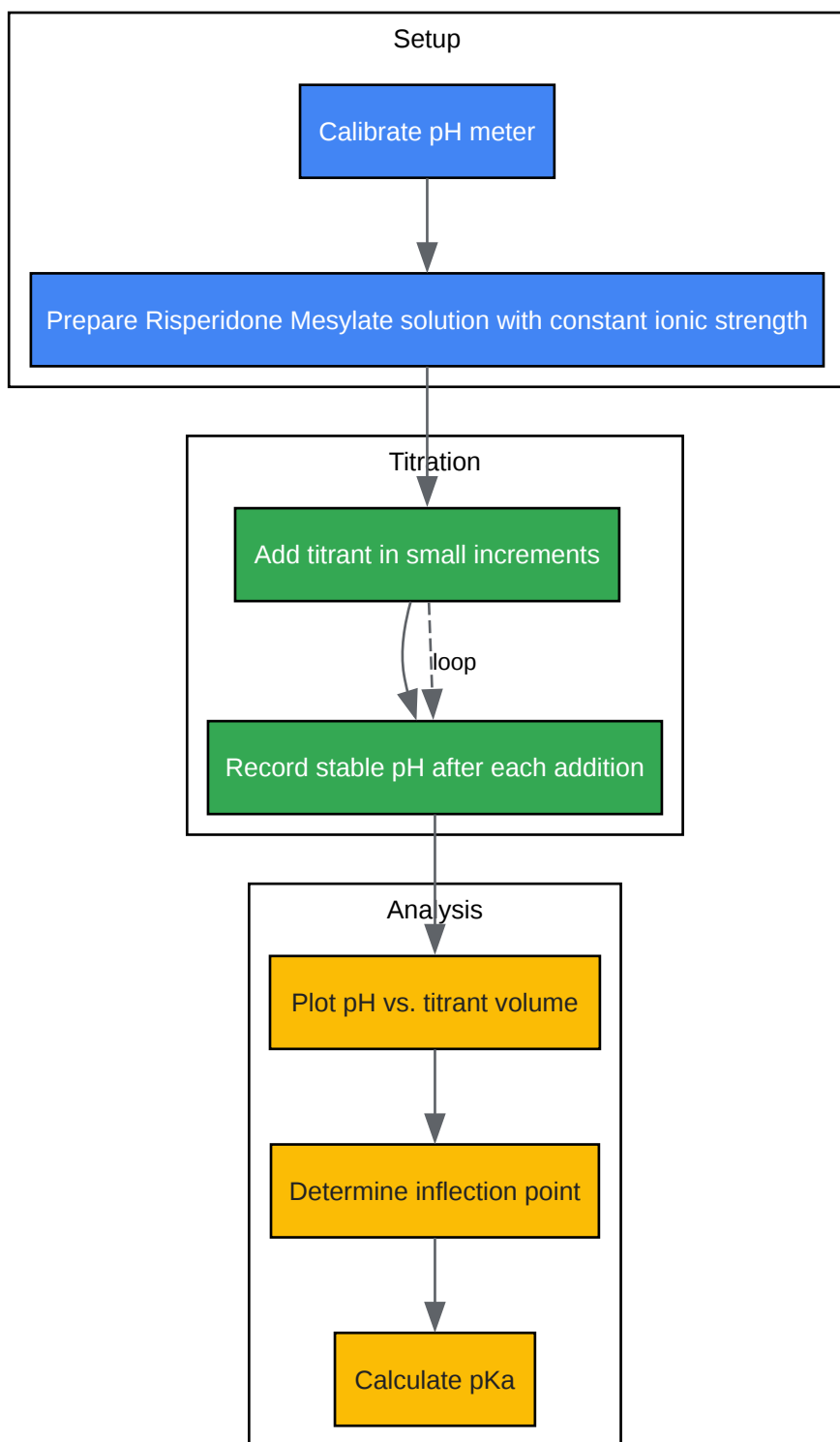
Shake-Flask Solubility Determination Workflow

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the dissociation constant (pKa) of ionizable compounds.^[15]

Methodology:

- **Instrument Calibration:** Calibrate a pH meter and electrode system using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).
- **Sample Preparation:** Accurately weigh and dissolve a known amount of **Risperidone Mesylate** in a suitable solvent system (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).^[15] Maintain a constant ionic strength using an electrolyte like KCl (e.g., 0.15 M).^[16]
- **Titration:** Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode. Titrate the solution with a standardized acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) titrant, adding small, precise increments.
- **Data Acquisition:** Record the pH of the solution after each addition of titrant, ensuring the reading is stable (e.g., drift < 0.01 pH units/minute).^[15]
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point of half-neutralization. Perform the titration in triplicate.



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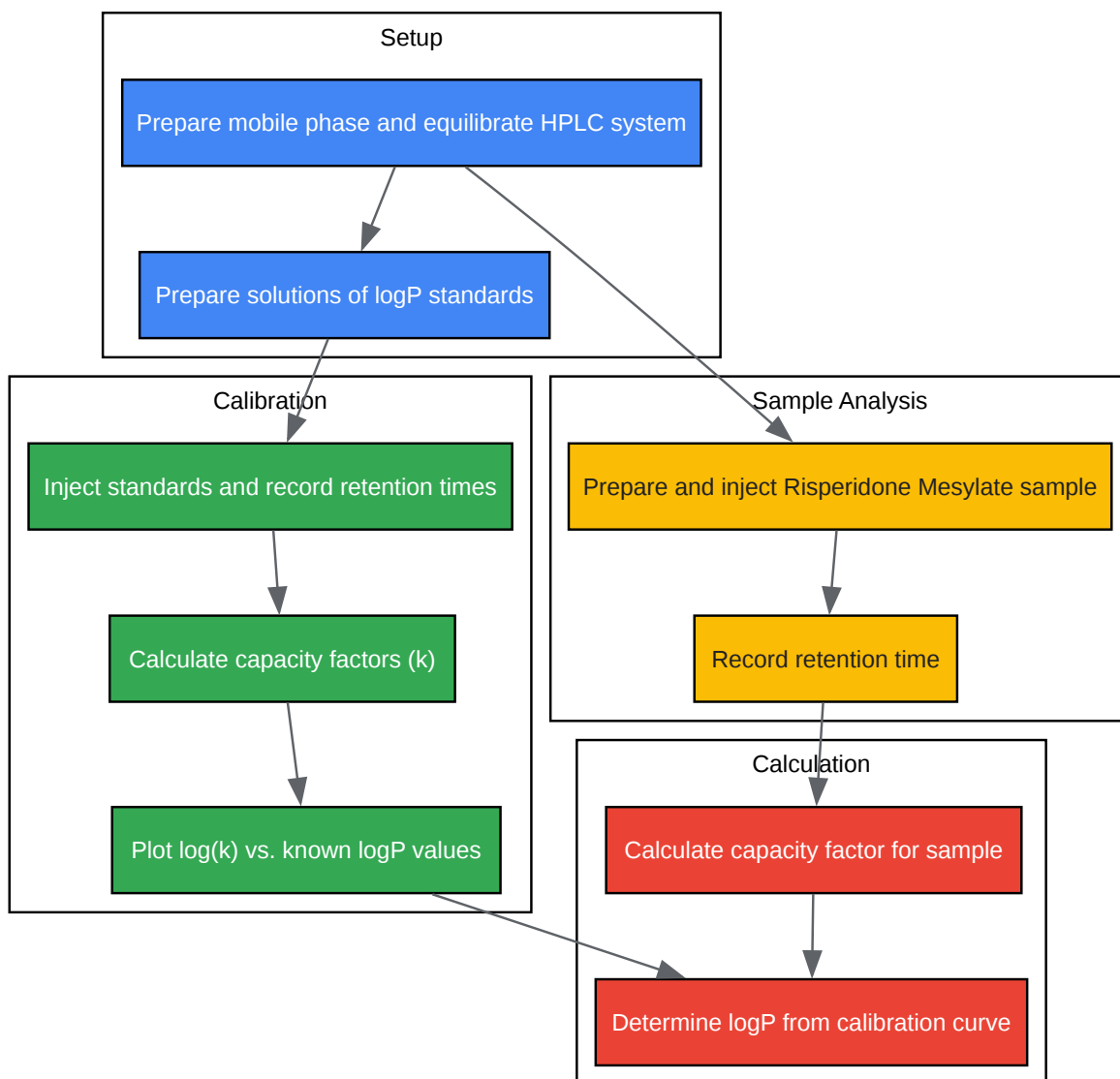
Potentiometric pKa Determination Workflow

Determination of logP (HPLC Method)

A reversed-phase HPLC method can be used to estimate the octanol-water partition coefficient (logP). This method correlates the retention time of a compound with its lipophilicity.^[9]

Methodology:

- **System Preparation:** Use a reversed-phase HPLC column (e.g., C18). The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).^[17]
- **Calibration:** Prepare a series of standard compounds with known logP values that span the expected logP of **Risperidone Mesylate**. Inject each standard and record its retention time (t_R).
- **Data Analysis (Calibration Curve):** Calculate the capacity factor (k) for each standard using the formula: $k = (t_R - t_0) / t_0$, where t_0 is the void time of the column. Plot $\log(k)$ versus the known logP values to generate a calibration curve.
- **Sample Analysis:** Prepare a solution of **Risperidone Mesylate** in the mobile phase. Inject the sample and record its retention time.
- **logP Calculation:** Calculate the capacity factor for **Risperidone Mesylate** and use the calibration curve to determine its logP value.^[18]



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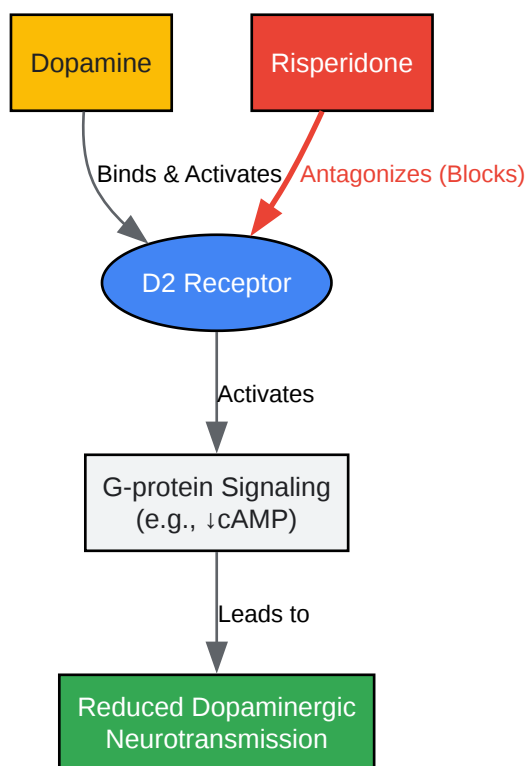
HPLC-based logP Determination Workflow

Mechanism of Action and Signaling Pathways

The therapeutic effects of risperidone are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT_{2A} receptors.[19]

Dopamine D2 Receptor Antagonism

Overactivity in the mesolimbic dopamine pathway is associated with the positive symptoms of schizophrenia. Risperidone acts as a D2 receptor antagonist, blocking the binding of dopamine and thereby reducing dopaminergic neurotransmission. This action is believed to alleviate symptoms such as hallucinations and delusions.[1]

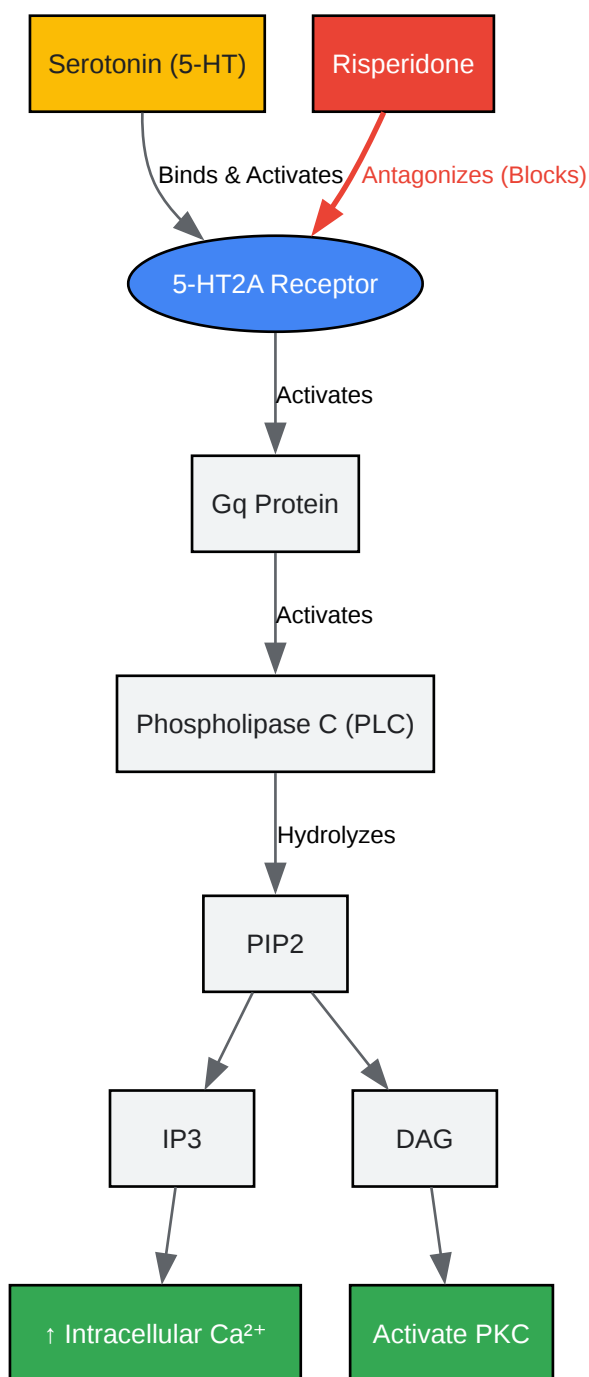


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Risperidone's Antagonism of the D2 Receptor

Serotonin 5-HT_{2A} Receptor Antagonism

Risperidone exhibits a high affinity for 5-HT_{2A} receptors. The antagonism of these receptors is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also reduce the likelihood of extrapyramidal side effects by modulating dopamine release in certain brain regions. The 5-HT_{2A} receptor is coupled to the Gq/11 signaling pathway, and its activation leads to the hydrolysis of PIP₂ into IP₃ and DAG, ultimately increasing intracellular calcium.[20][21]



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Risperidone's Antagonism of the 5-HT_{2A} Receptor

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of **Risperidone Mesylate**. While comprehensive data for the mesylate salt is still emerging, the

provided information on the base compound, coupled with detailed experimental protocols, offers a robust starting point for researchers. The visualization of its primary signaling pathways further elucidates its mechanism of action. Continued investigation into the specific properties of the mesylate salt will be critical for the continued development and optimization of risperidone-based therapeutics.

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